Magnesium [(ethylenedinitrilo)tetraacetato]magnesate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium [(ethylenedinitrilo)tetraacetato]magnesate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with magnesium salts in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution, where EDTA acts as a ligand, binding to the magnesium ions to form the complex. The reaction conditions usually include a controlled pH and temperature to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through filtration and crystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include metal salts such as calcium chloride, iron sulfate, and zinc nitrate. The reactions are usually carried out in aqueous solutions with controlled pH to facilitate the formation of stable complexes .
Major Products Formed
The major products formed from reactions involving this compound are the corresponding metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, agriculture, and medicine .
Wissenschaftliche Forschungsanwendungen
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Magnesium [(ethylenedinitrilo)tetraacetato]magnesate involves the formation of stable complexes with metal ions. The ethylenedinitrilo group in the compound acts as a ligand, binding to the metal ions through its nitrogen and oxygen atoms. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium [(ethylenedinitrilo)tetraacetato]calciate
- Iron [(ethylenedinitrilo)tetraacetato]ferrate
- Zinc [(ethylenedinitrilo)tetraacetato]zincate
Uniqueness
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate is unique due to its high stability and specificity in binding magnesium ions. Compared to other similar compounds, it has a higher affinity for magnesium, making it particularly useful in applications where magnesium ion stabilization is required .
Eigenschaften
CAS-Nummer |
39377-66-7 |
---|---|
Molekularformel |
C10H14Mg2N2O8+2 |
Molekulargewicht |
338.84 g/mol |
IUPAC-Name |
dimagnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.2Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-2 |
InChI-Schlüssel |
IDXKSDJIIYUSQP-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.